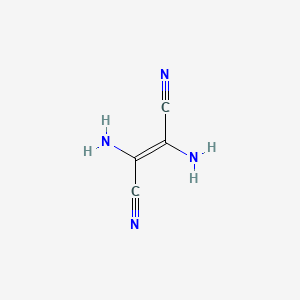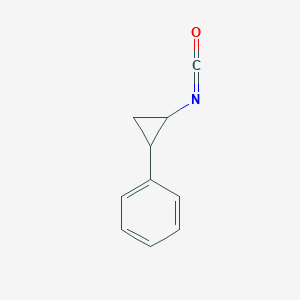
(2-Isocyanatocyclopropyl)benzene
Descripción general
Descripción
(2-Isocyanatocyclopropyl)benzene is a chemical compound with the molecular formula C10H9NO . It is a derivative of benzene, which is a cyclic hydrocarbon .
Molecular Structure Analysis
The molecular structure of (2-Isocyanatocyclopropyl)benzene consists of a benzene ring attached to a cyclopropyl group which is further attached to an isocyanate group . The average molecular mass is 159.185 Da .Aplicaciones Científicas De Investigación
Chemical Synthesis
“(2-Isocyanatocyclopropyl)benzene” is used in chemical synthesis . It’s a building block in the synthesis of more complex molecules. The isocyanate group (-NCO) is highly reactive, which makes it useful in the formation of various chemical bonds.
Radical Cyclization Studies
This compound has been used in studies investigating the cyclization of C-centered radicals onto isocyanates . The idea is to design the cyclised radical to undergo a rapid onward β-scission. This was investigated for the 2-(2-isocyanato)cyclopropylphenyl and 2-(2-isocyanato)oxiranylphenyl radicals .
Material Science
Isocyanates, including “(2-Isocyanatocyclopropyl)benzene”, are used in the production of polyurethane materials . Polyurethanes are versatile materials with applications ranging from flexible foams and elastomers to rigid plastics.
Safety and Hazard Research
“(2-Isocyanatocyclopropyl)benzene” is classified as a hazardous substance . Therefore, it’s used in safety and hazard research to understand its effects and develop appropriate handling and disposal procedures.
Environmental Impact Studies
Due to its hazardous nature, “(2-Isocyanatocyclopropyl)benzene” is also used in environmental impact studies . Researchers study its behavior in the environment, its potential for bioaccumulation, and its effects on wildlife.
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that benzene and its derivatives generally interact with various cellular components, including proteins and dna .
Mode of Action
(2-Isocyanatocyclopropyl)benzene, like other benzene derivatives, is likely to undergo electrophilic aromatic substitution reactions . The compound can interact with its targets through the formation of C-centered radicals, which can undergo a rapid onward β-scission . This interaction can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
Benzene and its derivatives are known to influence various biochemical processes, including the generation of reactive oxygen species and the induction of oxidative stress .
Pharmacokinetics
It is known that benzene and its derivatives can be absorbed, distributed, metabolized, and excreted by the body . The compound’s ADME properties would significantly impact its bioavailability and overall biological effects.
Result of Action
Benzene and its derivatives are known to cause various cellular changes, including dna damage, cell death, and alterations in cellular signaling pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Isocyanatocyclopropyl)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and reactivity . Furthermore, the compound’s effects can also be influenced by the individual’s exposure level and duration, as well as their metabolic and immune status .
Propiedades
IUPAC Name |
(2-isocyanatocyclopropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUXVJAFBUZREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63006-15-5 | |
| Record name | (2-isocyanatocyclopropyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


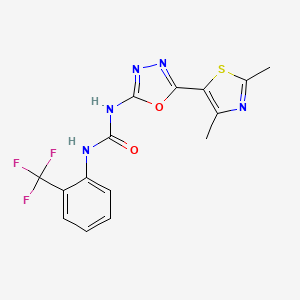
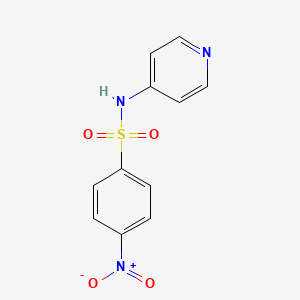
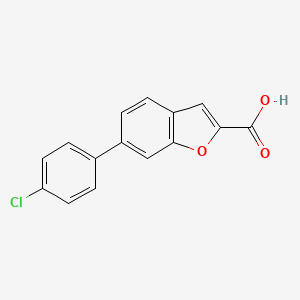
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(2,4-dimethoxyphenyl)propan-1-one](/img/structure/B2987640.png)
![6-(2-methoxyphenyl)-5-((2-methylbenzyl)thio)-3-phenethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2987641.png)
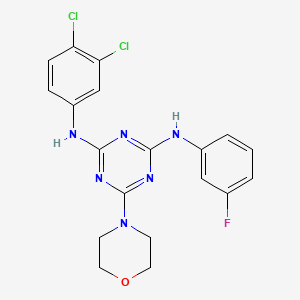
![N-[2-(4-Benzylmorpholin-2-yl)ethyl]-2-chloroacetamide](/img/structure/B2987643.png)
![N-[(2-Fluoro-5-methoxypyridin-3-yl)methyl]-N-[(3-methylfuran-2-yl)methyl]prop-2-enamide](/img/structure/B2987647.png)

![1,1-Bis(4-fluorophenyl)-2-[(2-methoxybenzyl)amino]-1-ethanol](/img/structure/B2987651.png)

![2,3-dimethoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2987655.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2987656.png)
